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Compound of Interest

Compound Name: 4-Butylbenzaldehyde

Cat. No.: B075662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for two

isomers of 4-Butylbenzaldehyde: 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde. This

document presents a detailed examination of their Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended to serve as

a crucial reference for researchers and professionals involved in chemical synthesis,

characterization, and drug development.

Spectroscopic Data Summary
The quantitative spectroscopic data for 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde

are summarized in the following tables for clear comparison.

4-n-Butylbenzaldehyde Spectroscopic Data
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¹H NMR (CDCl₃)

Chemical Shift (ppm) Assignment

9.98 Aldehyde (-CHO)

7.78 Aromatic (ortho to -CHO)

7.35 Aromatic (ortho to -CH₂CH₂CH₂CH₃)

2.68 Benzylic Methylene (-CH₂)

1.62 Methylene (-CH₂CH₂CH₃)

1.37 Methylene (-CH₂CH₃)

0.93 Methyl (-CH₃)

¹³C NMR (CDCl₃)

Chemical Shift (ppm) Assignment

192.2 Aldehyde Carbonyl (C=O)

150.0 Aromatic (C-CH₂CH₂CH₂CH₃)

134.5 Aromatic (C-CHO)

129.8 Aromatic (CH, ortho to -CHO)

129.2 Aromatic (CH, ortho to -CH₂CH₂CH₂CH₃)

35.9 Benzylic Methylene (-CH₂)

33.3 Methylene (-CH₂CH₂CH₃)

22.3 Methylene (-CH₂CH₃)

13.9 Methyl (-CH₃)
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Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Assignment

~2958, 2929, 2871 C-H stretch (aliphatic)

~2820, 2720 C-H stretch (aldehyde)

~1703 C=O stretch (carbonyl)

~1607, 1577 C=C stretch (aromatic)

Mass Spectrometry (Electron Ionization)

m/z Assignment

162 [M]⁺ (Molecular Ion)

133 [M-CHO]⁺

119 [M-C₃H₇]⁺

91 [C₇H₇]⁺ (Tropylium ion)

4-tert-Butylbenzaldehyde Spectroscopic Data
¹H NMR (CDCl₃)

Chemical Shift (ppm) Assignment

9.98[1] Aldehyde (-CHO)

7.82[1] Aromatic (ortho to -CHO)

7.55[1] Aromatic (ortho to -C(CH₃)₃)

1.35[1] tert-Butyl (-C(CH₃)₃)
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¹³C NMR (CDCl₃)

Chemical Shift (ppm) Assignment

192.1[2] Aldehyde Carbonyl (C=O)

158.5[2] Aromatic (C-C(CH₃)₃)

134.1[2] Aromatic (C-CHO)

129.7[2] Aromatic (CH, ortho to -CHO)

126.0[2] Aromatic (CH, ortho to -C(CH₃)₃)

35.4[2] Quaternary Carbon (-C(CH₃)₃)

31.1[2] Methyl (-C(CH₃)₃)

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Assignment

~2965 C-H stretch (aliphatic)

~2870, 2730 C-H stretch (aldehyde)

~1705 C=O stretch (carbonyl)

~1610, 1570 C=C stretch (aromatic)

Mass Spectrometry (Electron Ionization)

m/z Assignment

162[1] [M]⁺ (Molecular Ion)

147[1] [M-CH₃]⁺

119[1] [M-C₃H₇]⁺ or [M-CHO-CH₄]⁺

91[1] [C₇H₇]⁺ (Tropylium ion)

Experimental Workflows and Logical Relationships
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical sample, from initial preparation to final data interpretation.

General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Chemical Sample
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or Volatile Solvent (MS)
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Structural Elucidation
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Caption: Generalized workflow for spectroscopic analysis of a chemical sample.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Accurately weigh 5-10 mg of the 4-butylbenzaldehyde isomer.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean vial.

Transfer the solution to a standard 5 mm NMR tube.

Ensure the liquid height in the NMR tube is sufficient for analysis (typically around 4-5 cm).

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: 0-12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0-220 ppm.
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Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth

dampened with a volatile solvent like isopropanol, and allow it to dry completely.

Place a single drop of the neat liquid 4-butylbenzaldehyde isomer directly onto the center of

the ATR crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to the sample analysis.

Data Processing: The instrument software automatically ratios the sample spectrum against the

background spectrum to generate the final transmittance or absorbance spectrum. An ATR

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b075662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


correction may also be applied.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of the 4-butylbenzaldehyde isomer (approximately 100 µg/mL) in a

high-purity volatile solvent such as dichloromethane or hexane.

Transfer the solution to a GC vial.

GC Parameters:

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with

a 5% phenyl polysiloxane stationary phase).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Inlet Temperature: 250°C.

Injection Volume: 1 µL in splitless mode.

Oven Temperature Program:

Initial temperature: 50°C, hold for 2 minutes.

Ramp: Increase to 250°C at a rate of 10°C/min.

Final hold: Hold at 250°C for 5 minutes.

MS Parameters:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.
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Source Temperature: 230°C.

Mass Range: m/z 40-400.

Data Analysis: The total ion chromatogram (TIC) is used to determine the retention time of the

compound. The mass spectrum corresponding to the chromatographic peak is then extracted

and analyzed for the molecular ion and fragmentation pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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